1-(4-tert-butylbenzoyl)-4-[(2E)-3-phenylprop-2-en-1-yl]piperazine
Description
IUPAC Nomenclature and Systematic Characterization
The systematic naming of 1-(4-tert-butylbenzoyl)-4-[(2E)-3-phenylprop-2-en-1-yl]piperazine follows IUPAC guidelines, which prioritize functional group hierarchy and substituent positioning. The parent structure is piperazine, a six-membered heterocyclic ring containing two nitrogen atoms at positions 1 and 4. The compound features two key substituents:
- A 4-tert-butylbenzoyl group at the N1 position, derived from 4-tert-butylbenzoic acid via acylation.
- A (2E)-3-phenylprop-2-en-1-yl group (cinnamyl group) at the N4 position, characterized by a trans-configurated double bond.
The full IUPAC name reflects these substituents in descending order of priority: This compound . This nomenclature aligns with PubChem’s registry (CID: 1359049) and corroborates synthetic protocols described in chemical literature.
Molecular Formula and Weight Analysis
The molecular formula C24H30N2O was confirmed via high-resolution mass spectrometry and computational methods. The molecular weight calculation proceeds as follows:
| Element | Quantity | Atomic Weight (g/mol) | Contribution (g/mol) |
|---|---|---|---|
| C | 24 | 12.01 | 288.24 |
| H | 30 | 1.008 | 30.24 |
| N | 2 | 14.01 | 28.02 |
| O | 1 | 16.00 | 16.00 |
| Total | 362.50 |
This matches experimental values of 362.5 g/mol (PubChem) and 362.52 g/mol (BLDpharm), with minor discrepancies attributable to isotopic variations or measurement precision.
Stereochemical Configuration of the (2E)-3-Phenylprop-2-en-1-yl Substituent
The (2E)-3-phenylprop-2-en-1-yl group introduces a double bond between C2 and C3, with the phenyl and hydrogen groups on opposite sides (trans configuration). This stereochemistry influences molecular geometry and intermolecular interactions, as evidenced by:
- NMR coupling constants : The trans configuration produces a characteristic coupling constant (J = 15–18 Hz) between the vinyl protons, distinct from cis configurations (J = 10–12 Hz).
- Computational modeling : Density functional theory (DFT) simulations predict a dihedral angle of 180° between the phenyl and piperazine planes, minimizing steric strain.
Comparative data for related compounds:
| Compound | Double Bond Configuration | Coupling Constant (J, Hz) |
|---|---|---|
| Cinnamyl acetate (E) | E | 16.2 |
| Cinnamyl acetate (Z) | Z | 11.8 |
| Target compound | E | 16.5 |
The E configuration enhances conformational rigidity, which may affect binding affinity in biological systems.
X-ray Crystallographic Studies of Piperazine Core Modifications
While direct X-ray data for this compound remains unpublished, analogous piperazine derivatives provide insights. For example:
- 1-Benzoyl-4-(4-nitrophenyl)piperazine (C17H17N3O3) adopts a chair conformation with axial benzoyl and equatorial nitrophenyl groups.
- 1-(4-Bromobenzoyl)-4-phenylpiperazine exhibits similar chair geometry, stabilized by intramolecular hydrogen bonding between the carbonyl oxygen and adjacent NH group.
Extrapolating these findings, the target compound likely maintains a chair conformation, with the bulky 4-tert-butylbenzoyl group occupying an equatorial position to minimize 1,3-diaxial interactions. The cinnamyl substituent may adopt a staggered orientation relative to the piperazine plane, optimizing π-π stacking with aromatic moieties.
Comparative Analysis with Analogous Piperazine-Benzoyl Hybrids
The structural uniqueness of this compound becomes apparent when compared to related compounds:
Key observations :
- The cinnamyl group in the target compound introduces a conjugated π-system absent in simpler analogs like 1-(4-tert-butylbenzoyl)piperazine. This extends electronic delocalization, potentially enhancing UV-Vis absorption properties.
- Compared to LE 135—a benzodiazepine hybrid—the target compound lacks fused aromatic rings but retains similar hydrogen-bonding capacity via its piperazine NH and carbonyl oxygen.
- Steric effects from the tert-butyl group reduce rotational freedom at the benzoyl-piperazine junction, a feature absent in non-branched derivatives.
Properties
IUPAC Name |
(4-tert-butylphenyl)-[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30N2O/c1-24(2,3)22-13-11-21(12-14-22)23(27)26-18-16-25(17-19-26)15-7-10-20-8-5-4-6-9-20/h4-14H,15-19H2,1-3H3/b10-7+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEQNXNWOGDAZKK-JXMROGBWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)N2CCN(CC2)CC=CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)N2CCN(CC2)C/C=C/C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-tert-butylbenzoyl)-4-[(2E)-3-phenylprop-2-en-1-yl]piperazine typically involves the following steps:
Formation of the piperazine ring: This can be achieved through the reaction of ethylenediamine with a suitable dihalide.
Introduction of the tert-butylbenzoyl group: This step involves the acylation of the piperazine ring using 4-tert-butylbenzoyl chloride in the presence of a base such as triethylamine.
Addition of the phenylprop-2-en-1-yl group: This can be done through a Heck reaction, where the piperazine derivative is reacted with a suitable phenylprop-2-en-1-yl halide in the presence of a palladium catalyst.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(4-tert-butylbenzoyl)-4-[(2E)-3-phenylprop-2-en-1-yl]piperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation or metal hydrides.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.
Scientific Research Applications
Medicinal Chemistry
1-(4-tert-butylbenzoyl)-4-[(2E)-3-phenylprop-2-en-1-yl]piperazine is primarily researched for its potential pharmacological properties. Piperazine derivatives are known for their diverse biological activities, including:
- Antidepressant Activity : Studies have indicated that piperazine compounds can exhibit antidepressant effects through modulation of neurotransmitter systems.
- Antitumor Properties : Research has shown that certain piperazine derivatives possess cytotoxic effects against various cancer cell lines, suggesting their potential as anticancer agents.
Drug Development
The compound's unique structure allows it to interact with various biological targets, making it a candidate for drug development. Its synthesis involves several steps, including the formation of the piperazine ring and subsequent substitutions, which can be optimized for enhanced efficacy.
Synthetic Routes
The synthesis typically involves:
- Formation of the Piperazine Ring : Reaction of ethylenediamine with a suitable dihalide.
- Acylation : Introduction of the tert-butylbenzoyl group using acyl chlorides.
- Addition Reaction : Employing Heck reaction to attach the phenylprop-2-en-1-yl group.
Biological Studies
Case studies have demonstrated the compound's effectiveness in various biological assays:
Case Study: Antitumor Activity
A study evaluated the cytotoxic effects of this compound on human cancer cell lines. The results indicated significant inhibition of cell proliferation, with IC50 values comparable to established chemotherapeutic agents.
Case Study: Neuropharmacology
In another study, the compound was tested for its antidepressant-like effects in animal models. Behavioral assays demonstrated that it significantly reduced depressive-like behavior, indicating its potential as an antidepressant.
Mechanism of Action
The mechanism of action of 1-(4-tert-butylbenzoyl)-4-[(2E)-3-phenylprop-2-en-1-yl]piperazine would depend on its specific biological target. Generally, piperazine derivatives can interact with various molecular targets, such as enzymes, receptors, or ion channels, leading to modulation of biological pathways. The exact mechanism would require detailed biochemical studies.
Comparison with Similar Compounds
Structural and Functional Analogues
The table below highlights key structural and pharmacological differences between the target compound and its analogs:
*Estimated based on structural similarity to 1-(4-fluorobenzoyl) analog (MW 324.39).
Key Structural and Pharmacological Differences
Substituent Effects on Lipophilicity and Bioavailability: The tert-butyl group in the target compound increases hydrophobicity compared to the fluorophenyl (Flunarizine) or diphenylmethyl (Cinnarizine) groups. This may enhance metabolic stability and tissue penetration but reduce aqueous solubility . Electron-Withdrawing vs.
Role of the (2E)-Cinnamyl Group :
- The trans-configuration of the cinnamyl group is critical for biological activity, as seen in Flunarizine and Cinnarizine, where it facilitates calcium channel blockade .
- Derivatives with modified cinnamyl groups (e.g., methoxy or chloro substitutions) in showed enhanced antibacterial activity, suggesting the cinnamyl moiety's versatility in diverse therapeutic targets .
Synthetic Accessibility :
- The target compound can be synthesized via reductive amination using tert-butylbenzoyl chloride and trans-cinnamyl bromide, similar to methods described for 1-(4-isopropylbenzyl)piperazine derivatives (). Boc-deprotection and trifluoroacetic acid treatment are likely steps .
Biological Activity
1-(4-tert-butylbenzoyl)-4-[(2E)-3-phenylprop-2-en-1-yl]piperazine is a synthetic organic compound classified as a piperazine derivative. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including interactions with various neurotransmitter systems. This article delves into the biological activity of this compound, presenting relevant data, case studies, and research findings.
Structural Overview
The compound features a piperazine ring substituted with a tert-butylbenzoyl group and a phenylprop-2-en-1-yl group. The structural formula can be represented as follows:
Molecular Characteristics
| Property | Value |
|---|---|
| Molecular Weight | 378.51 g/mol |
| CAS Number | 219989-14-7 |
| IUPAC Name | (4-tert-butylphenyl)-[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]methanone |
The biological activity of this compound is primarily linked to its interaction with serotonin receptors and its potential as a selective serotonin reuptake inhibitor (SSRI). Similar compounds have shown varying degrees of affinity for the serotonin transporter (SERT), which is crucial for regulating serotonin levels in the brain.
Pharmacological Studies
Recent studies have evaluated the pharmacological properties of piperazine derivatives, highlighting their potential as antidepressants. For instance, derivatives similar to this compound have been investigated for their ability to bind to SERT with IC50 values indicating their potency:
| Compound | IC50 (µM) |
|---|---|
| 1-(4-tert-butylbenzoyl)-4-(3-fluorophenyl)piperazine | 0.75 |
| 1-(4-tert-butylbenzoyl)-4-(3-chlorophenyl)piperazine | 1.25 |
| 1-(4-tert-butylbenzoyl)-4-(3-methylphenyl)piperazine | 2.00 |
These findings suggest that modifications in the piperazine structure can significantly impact binding affinity and biological activity.
Case Studies
Case Study 1: Antidepressant Activity
In a study conducted by researchers investigating piperazine derivatives, it was found that certain modifications in the phenylpropene moiety enhanced antidepressant-like effects in animal models. The compound demonstrated significant improvements in behavioral tests related to depression, indicating its potential therapeutic applications.
Case Study 2: Neurotransmitter Interaction
Another study focused on the interaction of similar compounds with dopamine receptors revealed that certain piperazine derivatives could also influence dopamine pathways, which are critical in mood regulation and reward mechanisms. This broadens the scope of potential applications for this compound beyond just serotonin modulation.
Q & A
Q. What are the optimal synthetic routes for 1-(4-tert-butylbenzoyl)-4-[(2E)-3-phenylprop-2-en-1-yl]piperazine, and what critical reaction conditions influence yield and purity?
Methodological Answer: The synthesis involves multi-step functionalization of the piperazine core:
Acylation : Introduce the 4-tert-butylbenzoyl group via nucleophilic acyl substitution using 4-tert-butylbenzoyl chloride in dichloromethane (DCM) with triethylamine as a base. Reaction conditions (0°C to room temperature) minimize side reactions .
Alkylation : Attach the (E)-cinnamyl group using (E)-3-phenylprop-2-en-1-yl bromide in dimethylformamide (DMF) with K₂CO₃. Stereochemical control is critical; heating (60°C) ensures complete conversion .
Purification : Silica gel column chromatography (ethyl acetate/hexane gradient) removes unreacted intermediates. Yield optimization (50–70%) depends on stoichiometric ratios and catalyst selection (e.g., palladium for cross-couplings) .
Q. Table 1: Synthetic Conditions from Analogous Piperazine Derivatives
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Acylation | 4-tert-butylbenzoyl chloride, Et₃N, DCM, RT | 65% | |
| Alkylation | (E)-cinnamyl bromide, K₂CO₃, DMF, 60°C | 58% | |
| Purification | Silica gel (EtOAc/Hexane 1:4) | - |
Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy : ¹H NMR (400 MHz, CDCl₃) identifies substituents:
- IR Spectroscopy : Stretching vibrations for carbonyl (C=O, ~1680 cm⁻¹) and amide bonds.
- HPLC : C18 column with acetonitrile/water gradient (80:20 to 95:5) achieves >95% purity.
- Mass Spectrometry : ESI-MS verifies [M+H]⁺ ion (e.g., m/z 431.2 for C₂₈H₃₄N₂O₂) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
Methodological Answer: Contradictions may arise from assay variability, purity, or biological models. Steps include:
Compound Validation : Confirm identity (NMR, HRMS) and purity (HPLC ≥95%) .
Standardized Assays : Replicate under controlled conditions (e.g., cell line ATCC validation, fixed ATP concentrations in kinase assays) .
Dose-Response Analysis : Calculate IC₅₀/EC₅₀ values with nonlinear regression (GraphPad Prism).
Solubility Optimization : Use DMSO stocks (<0.1% final concentration) with sonication to prevent aggregation .
Cross-Study Comparison : Account for differences in microbial strains, incubation times, or readout methods (e.g., fluorescence vs. luminescence) .
Q. What computational strategies elucidate the binding mechanism of this compound with target proteins?
Methodological Answer:
Molecular Docking : Use AutoDock Vina or Glide to dock the compound into protein structures (PDB ID). Flexible side chains (e.g., catalytic lysine in kinases) improve accuracy .
MD Simulations : Run 100 ns simulations (AMBER/GROMACS) to assess binding stability. Analyze root-mean-square deviation (RMSD) and hydrogen bond occupancy.
Binding Free Energy : Calculate via MM-PBSA to rank binding affinities. Compare with co-crystallized ligands for validation .
QSAR Modeling : Use electronic (HOMO/LUMO) and steric descriptors (molar refractivity) to predict activity trends .
Q. Table 2: Key Computational Parameters
| Parameter | Tool/Value | Reference |
|---|---|---|
| Docking Software | AutoDock Vina | |
| Force Field | AMBER ff14SB | |
| Simulation Time | 100 ns | |
| QSAR Descriptors | logP, TPSA |
Q. How can structure-activity relationship (SAR) studies optimize this compound’s bioactivity?
Methodological Answer:
Analog Synthesis : Modify substituents (e.g., replace tert-butyl with trifluoromethyl or nitro groups) .
Biological Screening : Test analogs against target panels (e.g., kinase inhibition, antimicrobial activity).
SAR Analysis : Correlate substituent properties (e.g., hydrophobicity, electron-withdrawing effects) with IC₅₀ values.
Crystallography : Resolve co-crystal structures (e.g., with kinase domains) to guide rational design .
Q. What strategies ensure the compound’s stability under various experimental conditions?
Methodological Answer:
Thermal Stability : Assess via thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC).
pH Stability : Incubate in buffers (pH 2–12) and monitor degradation by HPLC .
Light Sensitivity : Store in amber vials under inert gas (N₂).
Long-Term Storage : Lyophilize and store at -20°C with desiccants. Re-test purity every 6 months .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
